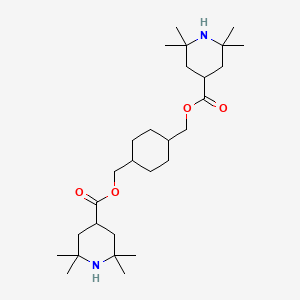
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine: is an organic compound with the chemical formula C18H21N and a molecular weight of 251.37 g/mol . This compound is also known by other names such as N-cinnamyl-methylphenethylamine . It is a derivative of phenethylamine, a class of compounds known for their stimulant effects on the central nervous system .
Vorbereitungsmethoden
The synthesis of alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine can be achieved through various methods. One common synthetic route involves the reaction of benzylamine with cinnamaldehyde under appropriate reaction conditions . Another method involves the bromination of cinnamyl alcohol using phosphorus tribromide in the presence of pyridine , followed by amination with phenylisopropylamine and subsequent crystallization with hydrochloric acid . These methods can be adjusted based on specific experimental designs and conditions.
Analyse Chemischer Reaktionen
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary amines .
Wissenschaftliche Forschungsanwendungen
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of certain chemicals and materials
Wirkmechanismus
The mechanism of action of alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to increased levels of monoamine neurotransmitters, such as dopamine and serotonin, in the synaptic cleft, resulting in enhanced neurotransmission .
Vergleich Mit ähnlichen Verbindungen
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine can be compared with other phenethylamine derivatives, such as:
Phenethylamine: The parent compound, known for its stimulant effects.
Methamphetamine: A potent central nervous system stimulant with a similar structure but different pharmacological properties.
Amphetamine: Another stimulant with a structure closely related to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other phenethylamine derivatives .
Eigenschaften
Molekularformel |
C18H21N |
|---|---|
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
1-phenyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine |
InChI |
InChI=1S/C18H21N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-13,16,19H,14-15H2,1H3/b13-8+ |
InChI-Schlüssel |
NMMSKGCUFGCREC-MDWZMJQESA-N |
Isomerische SMILES |
CC(CC1=CC=CC=C1)NC/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)






![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)

